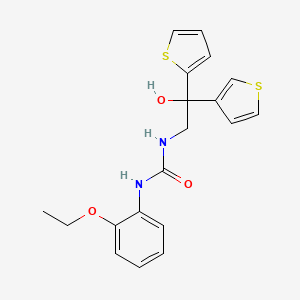

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often synthesized and studied for their potential as inhibitors of various enzymes, as well as for their antitumor, antiangiogenic, and other pharmacological properties.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate to form the urea linkage. In the context of the provided papers, various methods of synthesizing urea derivatives are discussed. For example, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was achieved by optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility . Another paper describes the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors . Additionally, a method for synthesizing ureas from carboxylic acids via the Lossen rearrangement is presented, which allows for the synthesis of ureas without racemization .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was characterized by various spectroscopic methods and single-crystal X-ray diffraction, providing insights into the compound's three-dimensional conformation . The structure-activity relationships of these compounds are often studied to optimize their interactions with biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not directly discuss the chemical reactions of "1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea," but they do mention the synthesis and reactivity of related urea compounds. For instance, the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea is described, leading to the formation of pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are influenced by the substituents on the urea moiety and the overall molecular structure. The papers provided do not detail the specific properties of "1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea," but they do provide examples of how the structure can affect the properties and biological activities of urea derivatives .

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

Flexible urea derivatives, similar in structure to the compound , have been investigated for their potential as acetylcholinesterase inhibitors. These compounds, designed to optimize spacer length and conformational flexibility between pharmacophoric units, have shown inhibitory activities, indicating potential applications in treating diseases like Alzheimer's. The exploration of various substituents has led to insights into the structural requirements for activity, with certain modifications yielding compounds of comparable potency (Vidaluc et al., 1995).

Organic Synthesis Methodologies

Research has focused on developing novel synthetic routes and reactions involving urea derivatives. For example, directed lithiation of urea compounds has been demonstrated, enabling the functionalization and further transformation into a variety of substituted products. This method showcases the versatility of urea derivatives in organic synthesis, offering a pathway to diverse chemical entities (Smith et al., 2013).

Hydroxamic Acids and Ureas Synthesis

The synthesis of ureas and hydroxamic acids from carboxylic acids via an environmentally friendly and cost-effective method has been reported. This approach uses ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlighting the utility of urea derivatives in preparing biologically relevant molecules under mild conditions without racemization (Thalluri et al., 2014).

Materials Science and Hydrogel Formation

In materials science, urea derivatives have been explored for their ability to form hydrogels, with the gelation properties being tunable by the choice of anionic components. This research opens up possibilities for using such compounds in developing new materials with specific mechanical and rheological characteristics (Lloyd & Steed, 2011).

Antiparkinsonian Activity

Urea and thiourea derivatives have also been synthesized and evaluated for their antiparkinsonian activity, with some showing significant potential in models of haloperidol-induced catalepsy in mice. This suggests therapeutic applications for neurological conditions, further underscoring the biomedical relevance of urea derivatives (Azam et al., 2009).

Propiedades

IUPAC Name |

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-2-24-16-7-4-3-6-15(16)21-18(22)20-13-19(23,14-9-11-25-12-14)17-8-5-10-26-17/h3-12,23H,2,13H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBCTKPPHAWKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)

![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)

![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)

![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)

![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)

![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)

![9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2499051.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)